

"thermodynamic properties of bulk chromium nitride"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromium nitride

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An In-Depth Technical Guide to the Thermodynamic Properties of Bulk **Chromium Nitride**

Introduction

Chromium nitride (CrN) is a technologically significant material, renowned for its high hardness, excellent wear resistance, corrosion resistance, and thermal stability. These properties make it a preferred coating material for cutting tools, industrial components, and medical implants. The chromium-nitrogen system primarily features two stable stoichiometric phases: chromium mononitride (CrN) and **dichromium nitride** (Cr₂N). Understanding the thermodynamic properties of these bulk phases is critical for optimizing synthesis processes, predicting their stability under various operational conditions, and designing new materials with enhanced performance. This guide provides a comprehensive overview of the core thermodynamic properties of bulk CrN and Cr₂N, details the experimental methodologies used for their determination, and illustrates key relationships and workflows.

Thermodynamic Data of Chromium Nitride Phases

The stability and behavior of **chromium nitride** are governed by fundamental thermodynamic quantities. The data for enthalpy of formation (ΔH°), Gibbs free energy of formation (ΔG°), standard entropy (S°), and heat capacity (C_p) are summarized below for both CrN and Cr₂N phases.

Standard Enthalpy and Gibbs Free Energy of Formation

The standard enthalpy of formation represents the heat change when one mole of the compound is formed from its constituent elements in their standard states. A negative value indicates an exothermic reaction and a more stable compound. The Gibbs free energy of formation provides a measure of the thermodynamic spontaneity of the formation reaction.

Table 1: Standard Enthalpy and Gibbs Free Energy of Formation of **Chromium Nitrides** at 298.15 K

Compound	Formula	ΔH°_f , 298.15 (kJ/mol)	ΔG°_f , 298.15 (kJ/mol)
Chromium Nitride	CrN	-117.15[1]	-
Dichromium Nitride	Cr ₂ N	-125.52[2]	-102.22[2]

Temperature-Dependent Gibbs Free Energy of Formation

The Gibbs free energy of formation for CrN and Cr₂N has been experimentally determined over specific high-temperature ranges. The following linear equations describe this relationship, where ΔG° is in J/mol and T is the temperature in Kelvin[3]:

- For Cr₂N: $\Delta G^\circ = -104,000 + 47.7 \cdot T$ (Applicable from 1362 K to 1523 K)
- For CrN: $\Delta G^\circ = -117,000 + 71.9 \cdot T$ (Applicable from 1232 K to 1354 K)

These equations are crucial for predicting phase stability at elevated temperatures, relevant to both synthesis and high-temperature applications.

Entropy and Heat Capacity

Standard entropy is a measure of the disorder of a system. Heat capacity indicates the amount of heat required to raise the temperature of a substance by a specific amount. The NIST-JANAF thermochemical tables provide comprehensive data on the temperature-dependent heat capacity and entropy for CrN[4].

Table 2: Thermodynamic Properties of CrN as a Function of Temperature[4]

Temperature (K)	C _p (J/mol·K)	S° (J/mol·K)
298.15	52.44	37.72
400	49.07	51.69
600	50.43	71.83
800	51.73	86.62
1000	53.05	98.30
1200	54.37	108.1
1500	56.37	120.4

For Cr₂N, the standard entropy at 298.15 K is 64.85 J/mol·K[2].

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of refractory materials like **chromium nitride** requires specialized high-temperature experimental techniques. The following sections detail the methodologies for key experiments.

Fluorine Bomb Calorimetry (for Enthalpy of Formation)

Fluorine bomb calorimetry is a powerful technique for measuring the enthalpy of formation (ΔH°_f) of inorganic compounds, such as nitrides, that do not react completely or cleanly with oxygen.

Methodology:

- **Sample Preparation:** A precisely weighed pellet of the **chromium nitride** sample is placed in a nickel crucible. If the sample does not ignite spontaneously in fluorine, a combustion aid like a tungsten foil is used.
- **Bomb Assembly:** The crucible is placed inside a two-compartment calorimetric bomb made of pure nickel. The bomb is sealed with a soft aluminum or lead gasket.

- **Charging:** The bomb is connected to a fluorine handling apparatus, evacuated, and then charged with high-purity fluorine gas to a specific pressure.
- **Calorimetry:** The charged bomb is submerged in a water bath within an isoperibol calorimeter. The temperature of the water is monitored with high precision using a quartz-crystal or platinum resistance thermometer.
- **Ignition and Data Acquisition:** The reaction is initiated, and the temperature of the calorimeter is recorded at regular intervals through the initial, main, and final periods to determine the corrected temperature rise.
- **Post-Reaction Analysis:** After the experiment, the bomb is cooled and the residual gases are analyzed to ensure the reaction went to completion and to identify any byproducts. The solid products in the crucible are analyzed using techniques like X-ray diffraction (XRD).
- **Calculation:** The standard enthalpy of formation is calculated from the energy of combustion, which is determined from the corrected temperature rise and the energy equivalent of the calorimeter system.

Simultaneous Thermogravimetry and Differential Thermal Analysis (TG-DTA)

This technique is used to measure the Gibbs free energy of formation by studying the equilibrium between the metal, nitride, and nitrogen gas at high temperatures.

Methodology:

- **Sample Preparation:** A sample of chromium or **chromium nitride** powder (typically 5-10 mg) is placed in a crucible (e.g., platinum or alumina).
- **Instrument Setup:** The sample is placed in a TG-DTA instrument, which consists of a high-precision balance and thermocouples to measure both sample weight and temperature differences between the sample and an inert reference.
- **Atmosphere Control:** The furnace is purged with a controlled atmosphere, typically an inert gas (like Argon) mixed with a specific partial pressure of nitrogen or a reducing gas mixture (e.g., Hydrogen/Argon)[5].

- Temperature Program: The sample is heated at a controlled rate (e.g., 10-20 °C/min) through a temperature range where nitridation or decomposition reactions are expected (e.g., up to 1100°C or higher)[5].
- Data Acquisition: The instrument simultaneously records the sample's weight change (TG curve) and the temperature difference between the sample and the reference (DTA curve) as a function of temperature[5][6].
- Analysis:
 - The TG curve shows the temperatures at which the sample gains or loses weight due to nitridation (reaction with N₂) or decomposition, respectively.
 - The DTA curve indicates whether these processes are exothermic (releasing heat) or endothermic (absorbing heat)[5][6].
 - By identifying the equilibrium temperature for the reaction $2\text{Cr} + 0.5\text{N}_2 \rightleftharpoons \text{Cr}_2\text{N}$ or $\text{Cr} + 0.5\text{N}_2 \rightleftharpoons \text{CrN}$ at a known nitrogen partial pressure, the equilibrium constant (K) can be determined.
 - The standard Gibbs free energy of formation is then calculated using the relationship: $\Delta G^\circ = -RT \ln(K)$.

Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is a high-temperature technique used to measure the vapor pressures of species in equilibrium with a condensed phase, from which thermodynamic data can be derived.

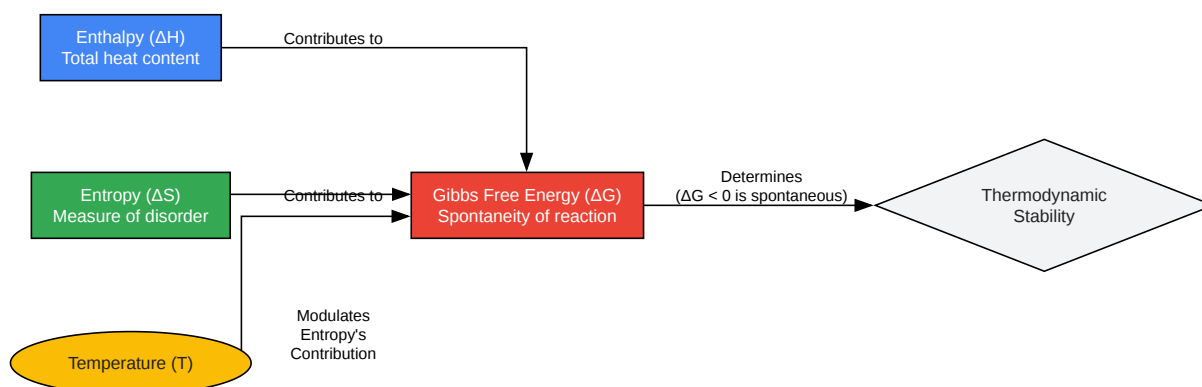
Methodology:

- Sample Preparation: The **chromium nitride** sample is placed inside a Knudsen cell, which is a small, inert enclosure (often made of refractory metals like tungsten or ceramics like alumina) with a small, well-defined orifice[3][7].
- High-Vacuum Environment: The Knudsen cell is heated uniformly inside a high-vacuum chamber to the desired temperature (ranging from 500-2800 K)[3][8]. This ensures that molecules effusing from the orifice travel in a straight line without collisions.

- **Effusion and Beam Formation:** At equilibrium, the vapor inside the cell effuses through the orifice. This effusing vapor forms a molecular beam that is directed towards a mass spectrometer[3][8].
- **Mass Spectrometry:** The molecular beam enters the ion source of the mass spectrometer, where the vapor species are ionized. The resulting ions are then separated by their mass-to-charge ratio and detected.
- **Data Analysis:** The measured ion intensity of a particular species is directly proportional to its partial pressure inside the Knudsen cell. By measuring these partial pressures as a function of temperature, key thermodynamic quantities can be determined. For example, the enthalpy of sublimation or reaction can be calculated from the slope of a plot of $\ln(P)$ versus $1/T$ (the Clausius-Clapeyron equation). This allows for the determination of activities and Gibbs energies of the components in the system[3].

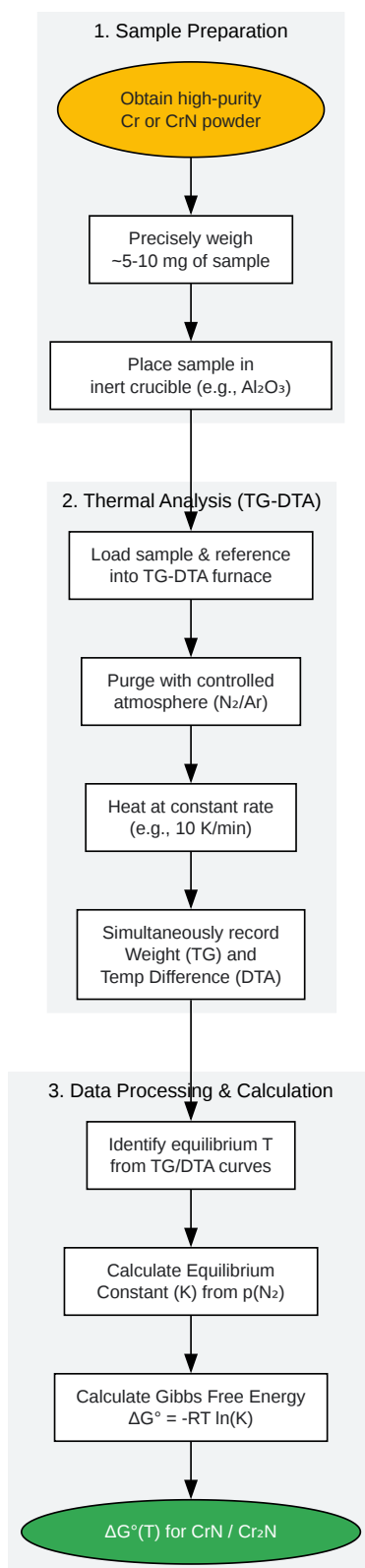
Visualizations of Thermodynamic Relationships and Workflows

Diagrams are essential for visualizing the logical connections between thermodynamic concepts and the practical steps involved in their measurement.



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Caption: Logical relationship between core thermodynamic properties.



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Caption: Generalized workflow for TG-DTA experiments.

Conclusion

The thermodynamic properties of bulk **chromium nitride**, including its two primary phases CrN and Cr₂N, are fundamental to its synthesis and application. The negative enthalpies and Gibbs free energies of formation confirm their stability relative to their constituent elements.

Temperature-dependent data for heat capacity, entropy, and Gibbs free energy are essential for predicting phase transformations and behavior at the high temperatures often encountered in industrial use. The experimental protocols detailed herein, such as fluorine bomb calorimetry, TG-DTA, and Knudsen Effusion Mass Spectrometry, represent the rigorous methods required to obtain reliable thermodynamic data for these robust materials. This comprehensive guide provides researchers and materials scientists with the core data and methodological insights necessary to advance the development and application of **chromium nitride**-based materials.

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- To cite this document: BenchChem. ["thermodynamic properties of bulk chromium nitride"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584320#thermodynamic-properties-of-bulk-chromium-nitride]

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